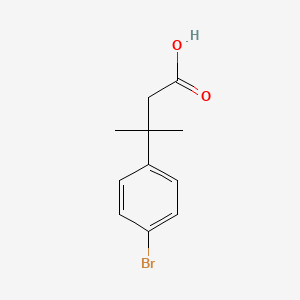

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

カタログ番号 B2405826

CAS番号:

1003011-48-0

分子量: 272.09

InChIキー: IYWRZKLNKGRWRB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the parent systems with a halogenated benzyl compound . For instance, a series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride .Molecular Structure Analysis

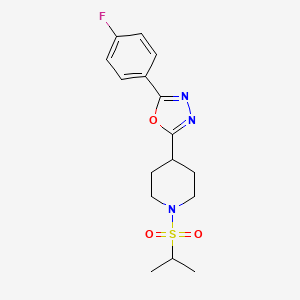

The molecular structure of “1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “3,4-dichlorobenzyl” moiety suggests the presence of a benzyl group (a benzene ring attached to a methylene group) that is substituted with two chlorine atoms at the 3 and 4 positions .科学的研究の応用

Energetic Material Synthesis

- 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is utilized in the synthesis of energetic pyrazoles, a pyrazolyl-furazan framework bearing nitro groups. This compound shows promising explosive properties (Dalinger et al., 2016).

Pyrazole Derivatives Synthesis

- The compound plays a role in the synthesis of various nitropyrazole compounds, contributing to the development of energy materials with higher energy than TNT and lower sensitivity (Old Jun-lin, 2014).

Reactivity and Nucleophilic Substitution Studies

- Studies on 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole and its derivatives reveal their reactivity in nucleophilic substitution reactions, which is significant for developing new pyrazole-based compounds (Dalinger et al., 2013).

Crystallography and Molecular Structure Analysis

- The compound is analyzed for its crystallographic properties and molecular structure, contributing to a better understanding of pyrazole derivatives (Hernández-Ortega et al., 2012).

Synthetic Methods and Physical Properties

- Synthesis and characterization of various 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole derivatives provide insights into their physical properties, such as vibrational frequencies and chemical shifts (Evecen et al., 2016).

Application in Pharmaceutical Industry

- Derivatives of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole are studied for their potential biological activity in the pharmaceutical industry (Volkova et al., 2021).

Antimalarial and Anti-SARS-CoV-2 Activities

- Certain novel pyrazole derivatives, which include the core structure of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, demonstrate significant antimalarial and anti-SARS-CoV-2 activities (Zapol’skii et al., 2022).

Synthesis of 4-Substituted Pyrazoles

- The compound is key in synthesizing 4-substituted pyrazoles, contributing to the diversification of pyrazole derivatives (Zhang et al., 2006).

X-Ray Diffraction and DFT Studies

- X-ray diffraction and DFT studies of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole derivatives offer insights into their molecular structure, crucial for understanding the reductive cyclization process (Szlachcic et al., 2020).

Safety And Hazards

特性

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWRZKLNKGRWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole | |

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 20 min, 3,4-dichlorobenzylbromide (550 mg, 2.30 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 1-(3,4-dichloro-benzyl)-3-nitro-1H-pyrazole (369 mg, 77%) as a white solid: H1-NMR (400 MHz, CDCl3) δ: 5.32 (2H, s), 6.92 (1H, d, J=2.3 Hz), 7.12 (1H, m), 7.36 (1H, d, J=2.2 Hz), 7.44 (2H, m).

[Compound]

Name

oil

Quantity

92 mg

Type

reactant

Reaction Step One

Yield

77%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2405746.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)

![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)

![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)

![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)